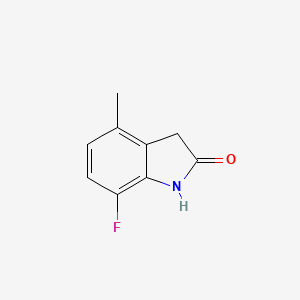

7-Fluoro-4-methylindolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Fluoro-4-methylindolin-2-one is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The presence of a fluorine atom in the indole ring can significantly alter the compound’s chemical and biological properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methylindolin-2-one typically involves the fluorination of indole derivatives. One common method includes the reaction of 4-methylindole with a fluorinating agent such as Selectfluor. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified using silica gel chromatography with a mixture of ethyl acetate and hexanes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methylindolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an alcohol derivative.

Substitution: The major products depend on the nucleophile used, such as methoxy derivatives when using sodium methoxide.

Scientific Research Applications

7-Fluoro-4-methylindolin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex fluorinated indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methylindolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to bind with high affinity to various biological targets .

Comparison with Similar Compounds

- 7-Fluoro-1-methylindolin-2-one

- 4-Fluoroindole

- 5-Fluoroindole

Comparison: 7-Fluoro-4-methylindolin-2-one is unique due to the specific position of the fluorine and methyl groups on the indole ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other fluorinated indoles. For example, 7-Fluoro-1-methylindolin-2-one has a different substitution pattern, which may result in different biological activities and chemical properties .

Biological Activity

7-Fluoro-4-methylindolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a modulator of prostaglandin E2 (PGE2) receptors. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and related research findings.

This compound has been identified as a modulator of PGE2 receptors, specifically EP2 and EP4 subtypes. These receptors are crucial in various physiological processes, including inflammation and cancer progression. The activation of these receptors leads to increased levels of cyclic AMP (cAMP), which can initiate multiple downstream signaling pathways impacting cell proliferation and survival .

Key Mechanisms:

- PGE2 Receptor Modulation : The compound acts on EP2 and EP4 receptors, stimulating adenylate cyclase and elevating cAMP levels .

- Cancer Cell Line Activity : In vitro studies have shown that this compound exhibits potent anticancer activity against various human cancer cell lines, including melanoma and lung cancer, by inhibiting tumor growth and promoting apoptosis .

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches.

Anticancer Activity

A study evaluating the compound's efficacy against the NCI-60 human cancer cell lines indicated that it demonstrates broad-spectrum anticancer activity. Notably, it showed an IC50 value of 1.47 μM against breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Modulation of Immune Response

Research has also highlighted the role of hematopoietic progenitor kinase 1 (HPK1) in mediating the immune response. This compound has been implicated in HPK1 inhibition, which may enhance anti-tumor immunity by suppressing immunosuppressive pathways . This suggests a dual role for the compound in both direct anticancer activity and modulation of the immune environment.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Melanoma Treatment : A case study reported significant tumor reduction in melanoma models treated with this compound, indicating its effectiveness in targeting aggressive cancer types.

- Combination Therapies : The compound has shown promise when used in combination with other therapeutic agents, enhancing efficacy while potentially reducing side effects associated with higher doses of traditional chemotherapeutics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | IC50 Value | Target |

|---|---|---|---|

| Anticancer | Potent inhibition of tumor growth | 1.47 μM | Breast cancer cell lines |

| PGE2 Receptor Modulation | Increased cAMP levels | Not specified | EP2/EP4 receptors |

| Immune Response Modulation | Inhibition of HPK1 | Not specified | Tumor microenvironment |

Properties

Molecular Formula |

C9H8FNO |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

7-fluoro-4-methyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H8FNO/c1-5-2-3-7(10)9-6(5)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12) |

InChI Key |

HFRQFCCJDQIYRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(=O)NC2=C(C=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.